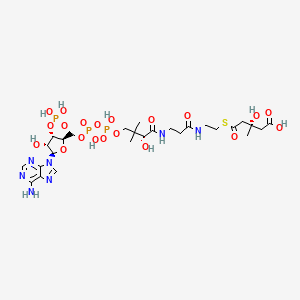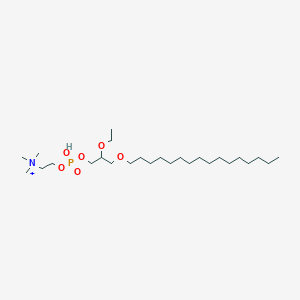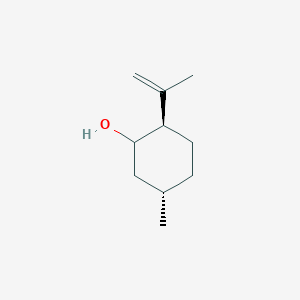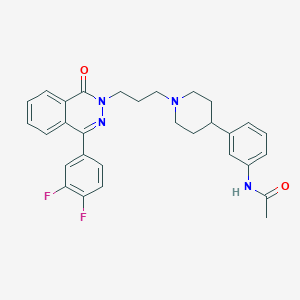![molecular formula C27H28F2N4O3 B10770677 1'-[[6-[(Z)-C-(3,4-difluorophenyl)-N-ethoxycarbonimidoyl]pyridin-3-yl]methyl]-5-methylspiro[3H-furo[3,4-c]pyridine-1,4'-piperidine]-6-one](/img/structure/B10770677.png)
1'-[[6-[(Z)-C-(3,4-difluorophenyl)-N-ethoxycarbonimidoyl]pyridin-3-yl]methyl]-5-methylspiro[3H-furo[3,4-c]pyridine-1,4'-piperidine]-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound 4b, identified by the PubMed ID 19683441, is a synthetic organic compound known for its role as a melanin-concentrating hormone 1 receptor antagonist . This compound has been studied for its potential therapeutic applications, particularly in the field of pharmacology.
Méthodes De Préparation
The synthesis of compound 4b involves several steps. The key synthetic route includes the formation of a diarylketoxime derivative. The reaction conditions typically involve the use of ethoxyimino and difluorophenyl groups, which are introduced through a series of chemical reactions . The industrial production methods for this compound are not extensively documented, but the laboratory synthesis provides a foundational understanding of its preparation.
Analyse Des Réactions Chimiques
Compound 4b undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Compound 4b has been extensively studied for its scientific research applications, including:
Chemistry: Used as a model compound in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Investigated for its role in modulating biological pathways, particularly those involving the melanin-concentrating hormone 1 receptor.
Medicine: Explored for its potential therapeutic applications in treating conditions related to the melanin-concentrating hormone 1 receptor.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mécanisme D'action
The mechanism of action of compound 4b involves its interaction with the melanin-concentrating hormone 1 receptor. By binding to this receptor, compound 4b inhibits its activity, leading to various downstream effects. The molecular targets and pathways involved in this process are still under investigation, but the compound’s ability to modulate receptor activity is a key aspect of its mechanism .
Comparaison Avec Des Composés Similaires
Compound 4b can be compared with other melanin-concentrating hormone 1 receptor antagonists. Similar compounds include:
- Compound 4a
- Compound 4c
- Compound 4d
What sets compound 4b apart is its unique chemical structure, which includes a difluorophenyl group and an ethoxyimino moiety. These structural features contribute to its distinct pharmacological profile and make it a valuable compound for scientific research .
Propriétés
Formule moléculaire |
C27H28F2N4O3 |
|---|---|
Poids moléculaire |
494.5 g/mol |
Nom IUPAC |
1'-[[6-[(Z)-C-(3,4-difluorophenyl)-N-ethoxycarbonimidoyl]pyridin-3-yl]methyl]-5-methylspiro[3H-furo[3,4-c]pyridine-1,4'-piperidine]-6-one |
InChI |
InChI=1S/C27H28F2N4O3/c1-3-36-31-26(19-5-6-22(28)23(29)12-19)24-7-4-18(14-30-24)15-33-10-8-27(9-11-33)21-13-25(34)32(2)16-20(21)17-35-27/h4-7,12-14,16H,3,8-11,15,17H2,1-2H3/b31-26- |
Clé InChI |
FPPIDMVDDSIXTQ-ZXPTYKNPSA-N |
SMILES isomérique |
CCO/N=C(/C1=CC(=C(C=C1)F)F)\C2=NC=C(C=C2)CN3CCC4(CC3)C5=CC(=O)N(C=C5CO4)C |
SMILES canonique |
CCON=C(C1=CC(=C(C=C1)F)F)C2=NC=C(C=C2)CN3CCC4(CC3)C5=CC(=O)N(C=C5CO4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(S)-3-((S)-2-{(S)-2-[(S)-2-((2S,3S)-2-Acetylamino-3-methyl-pentanoylamino)-3-hydroxy-propionylamino]-4-carbamoyl-butyrylamino}-4-methyl-pentanoylamino)-5-methanesulfonyl-pent-4-enoic acid](/img/structure/B10770611.png)
![4-[[4-(5-methoxypyridin-2-yl)phenoxy]methyl]-5-methyl-N-(2-methylphenyl)sulfonyloxolane-2-carboxamide](/img/structure/B10770613.png)
![N-[(3R,5R)-1-azabicyclo[3.2.1]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide](/img/structure/B10770620.png)
![N-[2-[4-[3-(4-amino-5-chloro-2-methoxyphenyl)-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide](/img/structure/B10770633.png)
![(3aS,3bS,5aR,7S,9aS,9bS,11aS)-2-amino-7-hydroxy-9a,11a-dimethyl-3,3a,3b,4,5,5a,6,7,8,9,9b,11-dodecahydronaphtho[2,1-e]indol-10-one](/img/structure/B10770647.png)


![(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(3aR,6aR)-5-[(2R)-1-[1,3-bis(phenylmethoxy)propan-2-ylamino]-4-methyl-1-oxopentan-2-yl]-6-oxo-3,3a,4,6a-tetrahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-amino-4-oxobutanoic acid](/img/structure/B10770667.png)
![2-[2-(4-Methylphenyl)ethylsulfanyl]-3-[4-[2-(4-methylsulfonyloxyphenoxy)ethyl]phenyl]propanoic acid](/img/structure/B10770671.png)
![Tert-butyl 2-[[4-amino-3-[2-(4-hydroxyphenyl)ethyl]benzoyl]amino]-4-phenylbutanoate](/img/structure/B10770673.png)


![2,3-Di(thiophen-2-yl)benzo[g]quinoxaline-8-carboxylic acid](/img/structure/B10770681.png)